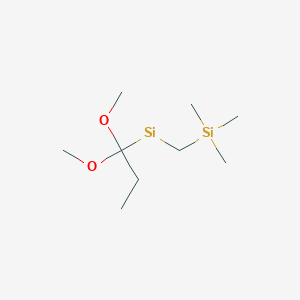
CID 78061055
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061055” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing data on the structure, properties, and biological activities of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of chemical compounds like CID 78061055 typically involves scaling up laboratory procedures to larger volumes. This process requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be utilized to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
CID 78061055 can undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Addition: The addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
CID 78061055 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of CID 78061055 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
CID 78061055 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties or activities. Some similar compounds include:
CID 12345678: Shares a similar core structure but has different substituents.
CID 23456789: Has a similar functional group but a different overall structure.
Properties
Molecular Formula |
C9H22O2Si2 |
|---|---|
Molecular Weight |
218.44 g/mol |
InChI |
InChI=1S/C9H22O2Si2/c1-7-9(10-2,11-3)12-8-13(4,5)6/h7-8H2,1-6H3 |
InChI Key |
MJVMTVZXGJUKKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC)(OC)[Si]C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















